N-(2,4-dimethoxyphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
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Overview
Description
Starting Materials: The coupled intermediate and 2,4-dimethoxyaniline.
Reaction Conditions: This step involves a nucleophilic substitution reaction in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Pyrimidinyl Sulfanyl Intermediate
Starting Materials: 2-furylamine, trifluoromethyl ketone, and thiourea.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling with the Butanamide Moiety
Starting Materials: The pyrimidinyl sulfanyl intermediate and 4-bromobutanoyl chloride.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the furan ring or the dimethoxyphenyl group can lead to the formation of corresponding carboxylic acids or quinones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction of the pyrimidinyl ring or the carbonyl group in the butanamide moiety can yield corresponding alcohols or amines.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can lead to the formation of various derivatives with modified biological activities.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural components suggest it may have activity against certain diseases, including cancer and inflammatory conditions. Research is ongoing to determine its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s ability to inhibit or modulate these targets can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Properties
Molecular Formula |
C21H20F3N3O4S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C21H20F3N3O4S/c1-29-13-7-8-14(17(11-13)30-2)25-19(28)6-4-10-32-20-26-15(16-5-3-9-31-16)12-18(27-20)21(22,23)24/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,25,28) |
InChI Key |
GYQXFGXNHPKJIN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)OC |
Origin of Product |
United States |
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